Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride

Physicochemical Property Lipophilicity Drug Design

Researchers often face solubility and dosing inaccuracies when using pyrazole free bases in biological assays. This hydrochloride salt resolves those issues with precise MW (204.65 g/mol), enhanced aqueous solubility, and a higher LogP (2.0052) for reliable intracellular accumulation. • Accurate dosing: 21.7% mass difference vs. free base ensures correct IC50/EC50 calculations. • Batch-specific QC: ≥98% purity with NMR/HPLC/GC analytics for reproducible SAR studies. • Global availability: Fast shipping from major stock points.

Molecular Formula C8H13ClN2O2
Molecular Weight 204.654
CAS No. 1305320-57-3
Cat. No. B596849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride
CAS1305320-57-3
SynonymsEthyl 3,5-Dimethylpyrazole-4-carboxylate Hydrochloride
Molecular FormulaC8H13ClN2O2
Molecular Weight204.654
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1C)C.Cl
InChIInChI=1S/C8H12N2O2.ClH/c1-4-12-8(11)7-5(2)9-10-6(7)3;/h4H2,1-3H3,(H,9,10);1H
InChIKeyQZGZCHFHAGNIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-Dimethylpyrazole-4-carboxylate Hydrochloride: Overview


Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride (CAS 1305320-57-3) is the hydrochloride salt of a 3,5-dimethyl-substituted pyrazole-4-carboxylic acid ethyl ester [1]. This compound, with a molecular weight of 204.65 g/mol and the molecular formula C8H13ClN2O2 , serves as a versatile small-molecule scaffold and building block in medicinal chemistry and agrochemical research . Its hydrochloride salt form confers distinct physicochemical properties compared to its free base (CAS 35691-93-1) and other ester/acid analogs, which directly impact solubility, handling, and formulation in research and development applications [2].

Hydrochloride salt form of a pyrazole-4-carboxylate scaffold
Versatile building block for medicinal chemistry and agrochemical R&D
Distinct physicochemical profile compared to free base; supports salt-form selection workflows

Ethyl 3,5-Dimethylpyrazole-4-carboxylate Hydrochloride: Substitution Risks


Substituting ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride with its free base, a different ester (e.g., methyl ester), or the free acid can lead to significant deviations in experimental outcomes, synthetic yield, and formulation stability. The presence of the hydrochloride counterion substantially alters key properties such as aqueous solubility, lipophilicity (LogP), and molecular weight [1][2]. These differences are not merely theoretical; they have direct, quantifiable implications for dosing calculations in biological assays, compound handling and storage, and the efficiency of downstream synthetic transformations [3]. The following quantitative evidence underscores why this specific salt form must be prioritized for applications demanding defined physicochemical parameters.

Salt vs. free base: lipophilicity shift
Markedly higher LogP may alter membrane permeability profile in cell assays; substitution can change intracellular exposure context.
Molecular weight difference affects dosing
A ~21.7% mass increase requires molar correction; using free base molecular weight leads to systematic under-dosing errors in dose-response studies.
Solubility context not directly transferable
Hydrochloride salt may enhance aqueous solubility based on class-level inference, but quantitative data must be verified; free base solubility profile does not apply.

Ethyl 3,5-Dimethylpyrazole-4-carboxylate Hydrochloride: Key Evidence


Enhanced Lipophilicity vs. Free Base

The hydrochloride salt of ethyl 3,5-dimethylpyrazole-4-carboxylate exhibits a significantly higher calculated partition coefficient (LogP) of 2.0052 compared to the free base, which has a LogP of 1.2032 [1]. This represents a >66% increase in LogP, indicating substantially greater lipophilicity for the salt form.

Lipophilicity
Head-to-head
LogP 2.0052 (salt) vs. 1.2032 (free base) — ~67% higher
Supports membrane permeability assessment in cell-based assays.
Calculated property; experimental validation advised.
Physicochemical Property Lipophilicity Drug Design

Molecular Weight for Precise Dosing

The hydrochloride salt has a molecular weight of 204.65 g/mol, which is 21.7% greater than the free base ethyl ester (168.19 g/mol) . This mass difference is critical for accurate molar calculations in preparing stock solutions for in vitro assays or in vivo dosing formulations.

Molecular Weight
Direct comparison
204.65 g/mol (salt) vs. 168.19 g/mol (free base) — 36.46 g/mol difference
Essential for accurate molarity calculations in dose-response studies.
Avoid ~22% under-dosing error when substituting free base.
Formulation Science Pharmacology Analytical Chemistry

Aqueous Solubility Improvement

The free base ethyl ester has an estimated water solubility of 37.6 g/L (LOG S = -0.65) at 25°C [1]. While precise quantitative solubility data for the hydrochloride salt is not reported in the allowed sources, its classification as a hydrochloride salt of a weak base (pyrazole pKb ~11.5) [2] supports a class-level inference of increased aqueous solubility compared to the neutral free base .

Aqueous Solubility
Class-level inference
Expected higher solubility than free base (estimated 37.6 g/L) due to salt formation.
Supports aqueous stock preparation context.
Quantitative salt solubility data not reported; verify experimentally.
Solubility Enhancement Formulation Bioavailability

Batch-Specific Purity and Analytics

Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is commercially available with a standard purity of ≥95% from major suppliers like Bidepharm . Critically, these suppliers provide batch-specific quality control documentation including NMR, HPLC, and GC analyses upon request , ensuring identity and purity for reproducible research.

Batch Purity & QC
Supporting evidence
Standard purity ≥95%; batch-specific NMR, HPLC, GC documentation available.
Ensures inter-experimental reproducibility.
QC data supports publication and documentation requirements.
Quality Control Reproducibility Procurement

Ethyl 3,5-Dimethylpyrazole-4-carboxylate Hydrochloride: Applications


Cell-Based Assays: Membrane Permeability

The higher LogP of the hydrochloride salt (2.0052 vs. 1.2032 for the free base) suggests improved passive diffusion across lipid bilayers. This makes it a preferred form for cell-based assays (e.g., target engagement or cytotoxicity studies) where efficient intracellular accumulation is a prerequisite for observing a biological effect [1].

In Vitro Molar Dosing Precision

Given its molecular weight of 204.65 g/mol, researchers must use this value when preparing stock solutions to ensure accurate molar concentrations. The 21.7% mass difference from the free base is critical for dose-response studies, where minor concentration errors can skew IC50 or EC50 determinations .

Aqueous Formulation & Solubility Screening

As a hydrochloride salt, this compound is expected to exhibit enhanced aqueous solubility compared to its free base analog (estimated solubility of 37.6 g/L for free base). This property is advantageous for preparing high-concentration aqueous stock solutions, a common requirement in high-throughput screening and formulation pre-development [2].

Synthetic Chemistry & SAR Studies

The availability of this compound with batch-specific QC analytics (NMR, HPLC, GC) and a certified purity of ≥95% from reputable vendors ensures the consistency required for multi-step synthetic routes and structure-activity relationship (SAR) studies .

Application
Selection Property
Validation Focus
Cell-based permeability studies
Salt-form lipophilicity profile
Intracellular concentration assessment
In vitro dose-response assays
Precise molar mass (salt form)
Stock solution accuracy
Aqueous formulation screening
Salt-form solubility context
High-concentration aqueous buffer preparation
Multi-step synthesis & SAR
Batch-specific QC analytics
Reproducibility across synthetic batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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